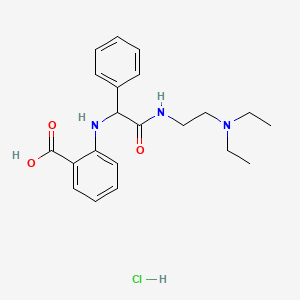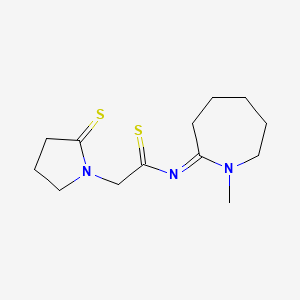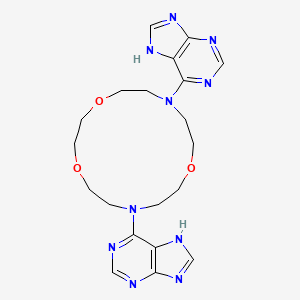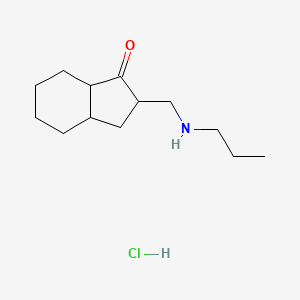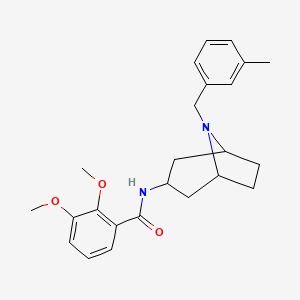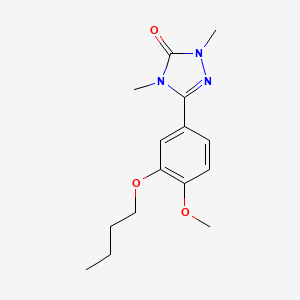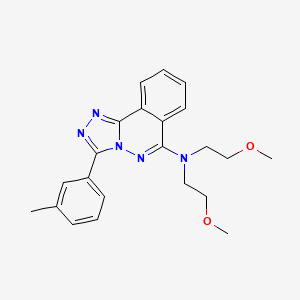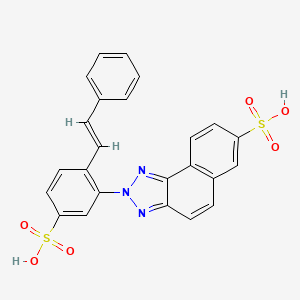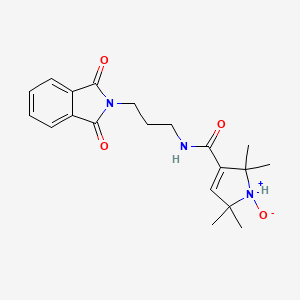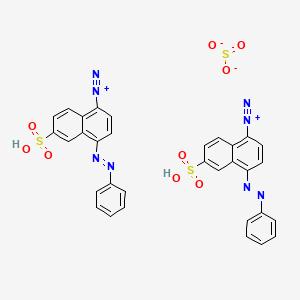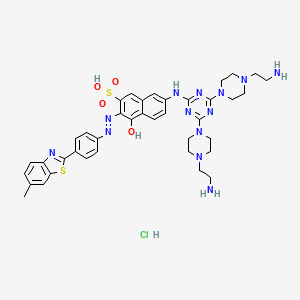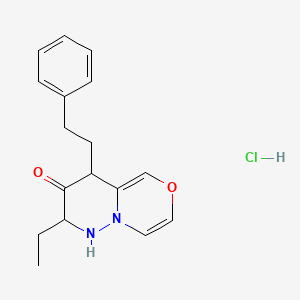
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride is a synthetic organic compound that belongs to the class of pyrido-oxazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The monohydrochloride form indicates that the compound is a hydrochloride salt, which can enhance its solubility and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the pyrido-oxazinone core through cyclization reactions.
- Introduction of the ethyl and phenylethyl groups via alkylation or acylation reactions.
- Conversion to the monohydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one monohydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one: The base form without the hydrochloride salt.
2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one dihydrochloride: A similar compound with two hydrochloride groups.
Uniqueness
The monohydrochloride form of 2-Ethyl-4-(2-phenylethyl)-2H-pyrido(3,2-c)-1,4-oxazin-3(4H)-one may offer unique properties such as improved solubility and stability compared to its base form or other salt forms. These properties can enhance its effectiveness in various applications.
Propiedades
Número CAS |
88799-56-8 |
|---|---|
Fórmula molecular |
C17H21ClN2O2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
2-ethyl-4-(2-phenylethyl)-2,4-dihydro-1H-pyridazino[6,1-c][1,4]oxazin-3-one;hydrochloride |
InChI |
InChI=1S/C17H20N2O2.ClH/c1-2-15-17(20)14(9-8-13-6-4-3-5-7-13)16-12-21-11-10-19(16)18-15;/h3-7,10-12,14-15,18H,2,8-9H2,1H3;1H |
Clave InChI |
GENJHAWNBIUGPB-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)C(C2=COC=CN2N1)CCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


